

Application Notes and Protocols for Cefotaxime in Plant Tissue Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefotaxima*

Cat. No.: *B1231043*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the antibiotic Cefotaxime for the selection and decontamination of plant tissues in a research setting. The information compiled below, supported by data from various studies, details the optimal concentrations, application protocols, and effects of Cefotaxime on a range of plant species, particularly in the context of *Agrobacterium*-mediated genetic transformation.

Introduction

Cefotaxime is a broad-spectrum cephalosporin antibiotic widely employed in plant tissue culture to control bacterial contamination.^[1] It functions by inhibiting cell wall synthesis in dividing bacteria, leading to cell lysis.^[2] Its primary application is the elimination of *Agrobacterium tumefaciens* following genetic transformation of plant explants.^[3] Beyond its antibacterial properties, several studies have reported a stimulatory effect of Cefotaxime on callus induction, somatic embryogenesis, and shoot regeneration in various plant species.^{[2][4][5][6]} However, the optimal concentration is critical, as higher levels can be phytotoxic and inhibit plant regeneration.^{[7][8]}

Data Presentation: Cefotaxime Concentrations and Effects

The efficacy and phytotoxicity of Cefotaxime are highly dependent on the plant species, explant type, and the specific experimental objectives. The following table summarizes the effective concentrations of Cefotaxime used in various plant tissue culture applications.

Plant Species	Explant Type	Application	Effective Cefotaxime Concentration (mg/L)	Observed Effects
Apple (<i>Malus domestica</i> cv. Red Chief)	Leaves	Agrobacterium elimination and regeneration	100-200	Enhanced regeneration. [7]
Apple (<i>Malus domestica</i> cv. Red Chief)	Leaves	Agrobacterium elimination	500	Effective in eliminating Agrobacterium but inhibited shoot induction. [7]
Banana (<i>Musa acuminata</i> cvs. Grand Naine & Robusta)	Shoots	Shoot multiplication and elongation	400-500	Maximum shoot multiplication and elongation. [2]
Banana (<i>Musa</i> cv. 'Mas')	Embryogenic cell suspensions	Agrobacterium elimination	50	Optimal for bacterial elimination in liquid culture. [9]
Carrot (<i>Daucus carota</i>)	Protoplasts	Plant regeneration	400-500	Stimulatory effect on plant production. [10]
Date Palm (<i>Phoenix dactylifera</i> cv. Barhee)	Bud tips	Callus growth and shoot regeneration	200 (in combination with AgNPs)	Resulted in contaminant-free cultures and good callus growth/shoot regeneration. [11]

Maize (<i>Zea mays</i>)	Embryogenic calli	Plant regeneration	150	Highest increase in the number of regenerated plants. [4]
Poplar (<i>Populus nigra</i> x <i>Populus tomentosa</i>)	Leaf stalks, leaf blades, ribbed leaves, stems with buds	Agrobacterium elimination	300	Best concentration for eliminating <i>A. tumefaciens</i> with a high survival rate of explants. [12]
Sugarcane (<i>Saccharum</i> spp. L.)	Leaf disc explants	Agrobacterium elimination	150	Found to be an eco-friendly dose to suppress Agrobacterium growth and produce vigorous shoots. [13]
Sugarcane (<i>Saccharum officinarum</i> L.)	Spindle explants	Somatic embryogenesis and shoot regeneration	500	Maximum somatic embryogenesis and highest frequency of shoot regeneration. [5]
Tomato (<i>Solanum lycopersicum</i>)	Cotyledons and stems	Agrobacterium elimination	400	Completely inhibited bacterial growth but also significantly decreased callus induction and shoot generation. [8][14]

Wheat (Triticum aestivum)	Callus	Agrobacterium elimination	200 (gradually reduced from 500)	Stimulated morphogenesis and shoot formation. [7]
Triticale and Wheat	Microspores	Prevention of contamination and improved embryogenesis	50-100	Substantially increased the formation of embryo-like structures and green plants. [15] [16]

Experimental Protocols

Preparation of Cefotaxime Stock Solution

Materials:

- Cefotaxime sodium salt (powder form)[\[1\]](#)[\[17\]](#)
- Sterile distilled water
- Sterile filter sterilization unit (0.22 µm pore size)
- Sterile storage tubes or bottles
- Laminar flow hood or sterile workspace

Protocol:

- Calculate the required amount: Determine the desired stock solution concentration (e.g., 100 mg/mL). Weigh the appropriate amount of Cefotaxime powder in a sterile container inside a laminar flow hood.
- Dissolution: Add a small amount of sterile distilled water to the powder and gently swirl to dissolve. Cefotaxime is freely soluble in water.[\[17\]](#)

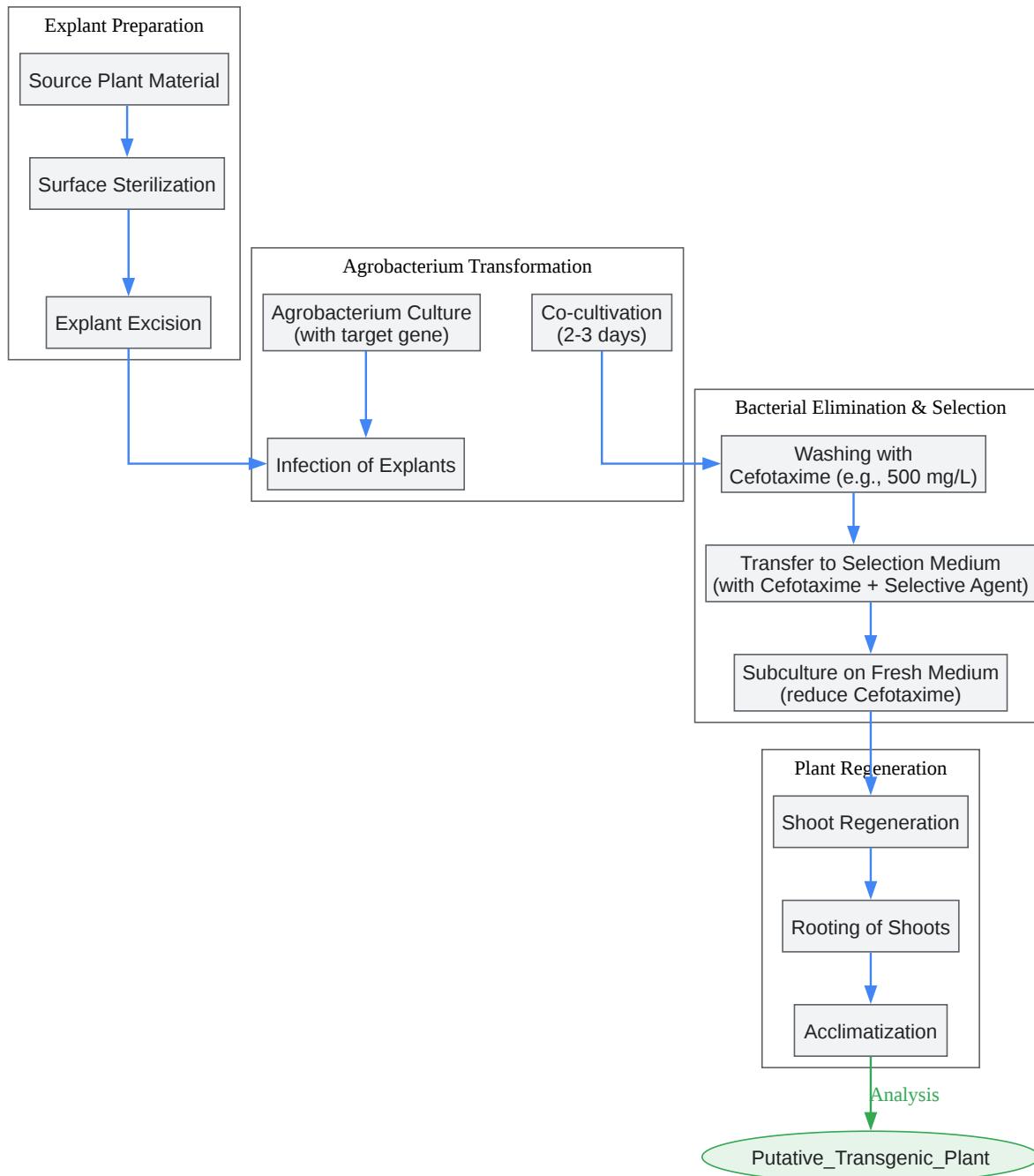
- Final Volume: Once dissolved, bring the solution to the final desired volume with sterile distilled water.
- Filter Sterilization: Draw the Cefotaxime solution into a sterile syringe and pass it through a 0.22 μm syringe filter into a sterile storage container. Most antibiotics are heat-labile and should be filter sterilized.[17]
- Storage: Store the stock solution in aliquots at -20°C for long-term storage (up to 3 months). [6][17] For short-term use, aqueous solutions are stable for 14-21 days when stored at 2-8°C.[6][17]

Incorporation of Cefotaxime into Plant Tissue Culture Medium

Protocol:

- Prepare and Autoclave Medium: Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog medium) with all necessary components (sugars, vitamins, plant growth regulators) except Cefotaxime. Adjust the pH and autoclave the medium.
- Cooling: Allow the autoclaved medium to cool to a temperature of approximately 45-50°C. Adding the antibiotic to hot medium can cause its degradation.[18]
- Addition of Cefotaxime: In a laminar flow hood, add the required volume of the sterile Cefotaxime stock solution to the cooled medium to achieve the desired final concentration.
- Mixing and Dispensing: Gently swirl the medium to ensure uniform distribution of the antibiotic. Dispense the medium into sterile petri dishes or culture vessels.

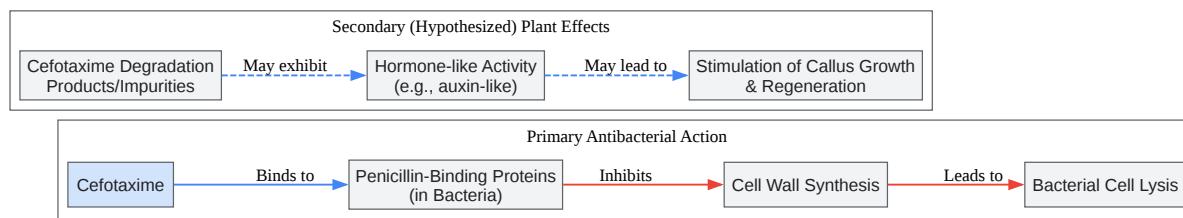
Protocol for Agrobacterium Elimination after Co-cultivation


This protocol outlines the general steps for using Cefotaxime to eliminate Agrobacterium after co-cultivation in a typical plant transformation experiment.

Protocol:

- Co-cultivation: Culture the explants with *Agrobacterium tumefaciens* for a predetermined period (typically 2-3 days) on a co-cultivation medium.
- Washing Step: After co-cultivation, transfer the explants to a sterile beaker containing a sterile washing solution. This solution is often a liquid culture medium of the same composition as the co-cultivation medium, supplemented with a high concentration of Cefotaxime (e.g., 500 mg/L).[3] Gently agitate the explants in this solution for a few minutes.
- Rinsing: Discard the initial washing solution and rinse the explants 2-3 times with fresh, sterile liquid medium without Cefotaxime to remove residual bacteria and antibiotic from the surface.
- Drying and Transfer: Briefly blot the washed explants on sterile filter paper to remove excess moisture.
- Culture on Selection/Regeneration Medium: Transfer the explants to a solid regeneration or selection medium containing a lower, maintenance concentration of Cefotaxime (e.g., 150-300 mg/L) and the appropriate selective agent (e.g., kanamycin, hygromycin) if applicable. The concentration of Cefotaxime may be gradually reduced in subsequent subcultures.[7]

Visualizations


Experimental Workflow for Agrobacterium-mediated Transformation and Selection

[Click to download full resolution via product page](#)

Caption: Workflow for plant transformation and selection using Cefotaxime.

Signaling Pathways and Logical Relationships

The primary mode of action for Cefotaxime is the inhibition of bacterial cell wall synthesis. It does not directly interact with plant signaling pathways. However, its breakdown products or impurities might have hormone-like effects, which could explain the observed stimulation of morphogenesis in some plant species. This is a secondary, and not fully understood, aspect of its use in plant tissue culture.

[Click to download full resolution via product page](#)

Caption: Cefotaxime's mechanism of action and hypothesized plant effects.

Conclusion

Cefotaxime is an invaluable tool in plant tissue culture for controlling bacterial contamination, particularly after Agrobacterium-mediated transformation. While highly effective against a broad range of bacteria, its concentration must be carefully optimized for each plant species and application to avoid phytotoxicity and maximize any potential growth-promoting effects. The protocols and data provided in these notes serve as a comprehensive starting point for researchers to successfully incorporate Cefotaxime into their plant tissue culture workflows. It is always recommended to perform a pilot experiment to determine the optimal Cefotaxime concentration for a specific plant system.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. plantmedia.com [plantmedia.com]
- 2. horticultureresearch.net [horticultureresearch.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of cefotaxime on somatic embryogenesis and shoot regeneration in sugarcane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Life Technologies [lifetechindia.com]
- 7. researchgate.net [researchgate.net]
- 8. pomics.com [pomics.com]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Effect of β -lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. phytojournal.com [phytojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cefotaxime prevents microbial contamination and improves microspore embryogenesis in wheat and triticale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibiotics in Plant Tissue Culture Protocol [sigmaaldrich.com]
- 18. Cefotaxime stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cefotaxime in Plant Tissue Culture]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1231043#cefotaxime-concentration-for-selection-in-plant-tissue-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com